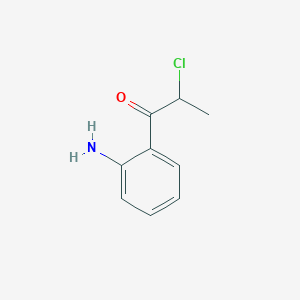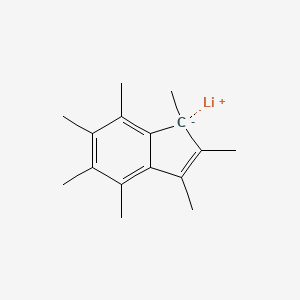
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is an organolithium compound characterized by the presence of a lithium atom bonded to a highly substituted indenyl group. This compound is notable for its unique structure, which includes seven methyl groups attached to the indenyl ring, making it a highly sterically hindered molecule. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide typically involves the reaction of 1,2,3,4,5,6,7-heptamethylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The reaction is typically performed in a non-polar solvent such as hexane or diethyl ether at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful handling of reagents and solvents to maintain an inert atmosphere and prevent contamination. The use of automated systems and reactors allows for precise control of reaction conditions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic carbonyl compounds, forming alcohols after hydrolysis.
Deprotonation: It can deprotonate weak acids, forming the corresponding lithium salts.
Substitution: The compound can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes, ketones), halides, and weak acids. Reactions are typically carried out in non-polar solvents under inert atmospheres to prevent side reactions with moisture or oxygen.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction type. For example, nucleophilic addition to carbonyl compounds yields alcohols, while deprotonation reactions yield lithium salts of the corresponding acids.
Scientific Research Applications
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a strong nucleophile and base in various organic synthesis reactions, enabling the formation of complex molecules.
Polymerization: The compound can initiate anionic polymerization, leading to the production of various polymers and elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: The compound is used in the development of new materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly electropositive, making the carbon-lithium bond highly polar and reactive. This allows the compound to readily donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The steric hindrance provided by the seven methyl groups also influences the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
n-Butyllithium: A widely used organolithium reagent with strong nucleophilic and basic properties.
Methyllithium: Another organolithium compound used in organic synthesis, known for its high reactivity.
Phenyllithium: An organolithium reagent used in the synthesis of aromatic compounds.
Uniqueness
Lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide is unique due to its highly substituted indenyl structure, which provides significant steric hindrance. This steric effect can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in organic synthesis and materials science.
Properties
CAS No. |
101960-85-4 |
|---|---|
Molecular Formula |
C16H21Li |
Molecular Weight |
220.3 g/mol |
IUPAC Name |
lithium;1,2,3,4,5,6,7-heptamethylinden-1-ide |
InChI |
InChI=1S/C16H21.Li/c1-8-9(2)12(5)16-14(7)10(3)13(6)15(16)11(8)4;/h1-7H3;/q-1;+1 |
InChI Key |
BGDRFGXWEGBXSS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1C(=C(C2=C(C(=C(C(=C12)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



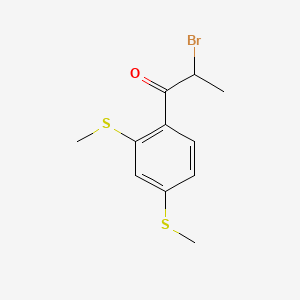
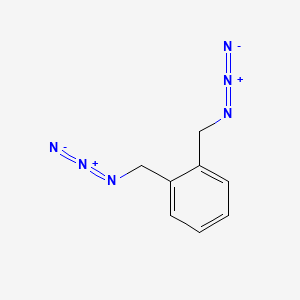
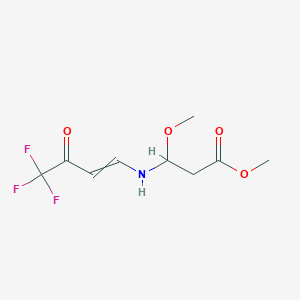
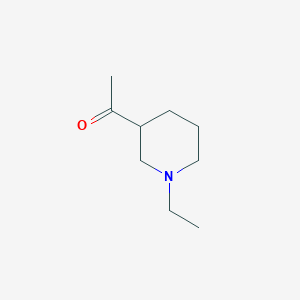
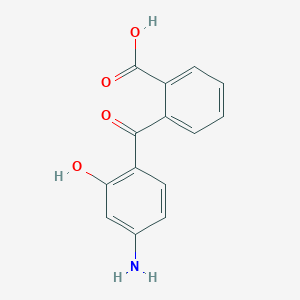
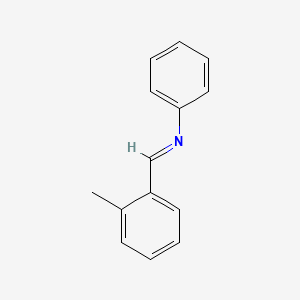
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
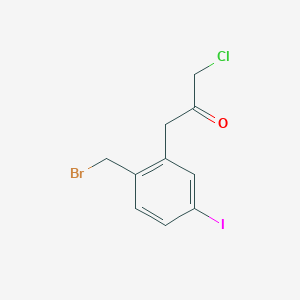
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14075859.png)
